molecular formula C13H11N7O5 B11702984 ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B11702984
M. Wt: 345.27 g/mol
InChI Key: MONJPYJSXWFVDW-UHFFFAOYSA-N
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Description

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the nitrophenyl group: This step might involve nitration reactions or coupling reactions with nitro-substituted aromatic compounds.

    Formation of the triazole ring: This can be done using azide-alkyne cycloaddition reactions, often referred to as “click chemistry.”

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or nitro groups.

    Reduction: Reduction of the nitro group to an amine is a common reaction.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

    Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.

    Materials Science: These compounds can be used in the synthesis of polymers and other advanced materials.

Biology and Medicine

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties.

    Anticancer Agents: Some derivatives have shown potential as anticancer agents.

Industry

    Agriculture: These compounds can be used as pesticides or herbicides.

    Pharmaceuticals: They are often explored for their potential therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring and often exhibit similar biological activities.

    Oxadiazole Derivatives: Compounds with the oxadiazole ring are also known for their diverse applications.

Uniqueness

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate is unique due to the combination of functional groups, which may confer specific properties such as enhanced biological activity or stability.

Properties

Molecular Formula

C13H11N7O5

Molecular Weight

345.27 g/mol

IUPAC Name

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)triazole-4-carboxylate

InChI

InChI=1S/C13H11N7O5/c1-2-24-13(21)9-10(7-4-3-5-8(6-7)20(22)23)19(18-15-9)12-11(14)16-25-17-12/h3-6H,2H2,1H3,(H2,14,16)

InChI Key

MONJPYJSXWFVDW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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